molecular formula C10H8N2S B1628441 Quinoline-2-carbothioamide CAS No. 96898-30-5

Quinoline-2-carbothioamide

Cat. No.: B1628441
CAS No.: 96898-30-5
M. Wt: 188.25 g/mol
InChI Key: HDDAGABOUKEMAG-UHFFFAOYSA-N
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Description

Quinoline-2-carbothioamide is a heterocyclic compound that contains a quinoline ring system with a carbothioamide functional group at the second position

Mechanism of Action

Target of Action

Quinoline-2-carbothioamide derivatives have been studied for their potential as anticancer agents . They have shown promising anti-proliferative activities against various cell lines, including MCF-7, CACO, HepG-2, and HCT-116 . The primary targets of these compounds are protein kinases (PKs), which are key regulators of cell survival and proliferation .

Mode of Action

The mode of action of this compound involves its interaction with protein kinases. These compounds inhibit the activity of Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition leads to a decrease in cell proliferation, making these compounds potential candidates for anticancer therapies .

Biochemical Pathways

It is known that the inhibition of pim-1 kinase can lead to the down-regulation of bcl-2 and up-regulation of bax and caspase-3 . These changes can induce apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

In silico assessment of adme properties of similar quinoline-carboxamide derivatives suggests that these compounds are orally bioavailable without blood-brain barrier penetration .

Result of Action

The result of this compound’s action is a decrease in cell proliferation and an increase in apoptosis in cancer cells . This is achieved through the inhibition of Pim-1 kinase and the subsequent changes in the expression of proteins involved in apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity . In a slightly acidic solution, this compound can react with certain ions to produce a highly fluorescent oxidized product . This property has been used to develop a spectrofluorimetric method for the determination of certain ions at pico-trace levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carbothioamide typically involves the reaction of quinoline-2-carboxylic acid with thionyl chloride to form quinoline-2-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound. The reaction conditions generally include:

    Step 1: Quinoline-2-carboxylic acid is reacted with thionyl chloride in the presence of a solvent such as dichloromethane at room temperature.

    Step 2: The resulting quinoline-2-carbonyl chloride is then treated with ammonium thiocyanate in an appropriate solvent like ethanol, under reflux conditions, to produce this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2-carboxamide.

    Reduction: Reduction reactions can convert it into quinoline-2-methylamine.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline-2-carboxamide.

    Reduction: Quinoline-2-methylamine.

    Substitution: Various quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Quinoline-2-carbothioamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.

    Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: It is utilized in the development of dyes, agrochemicals, and other industrial products.

Comparison with Similar Compounds

    Quinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide.

    Quinoline-2-methylamine: Contains a methylamine group at the second position.

    Quinoline-2-thiol: Features a thiol group at the second position.

Uniqueness: Quinoline-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

quinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDAGABOUKEMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578933
Record name Quinoline-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96898-30-5
Record name Quinoline-2-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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